

# In-depth analysis of the spectral data of 5-Fluorosalicylaldehyde

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## Compound of Interest

Compound Name: 5-Fluorosalicylaldehyde

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## A Comparative Spectroscopic Analysis of 5-Fluorosalicylaldehyde

This guide provides an in-depth analysis of the spectral data for **5-Fluorosalicylaldehyde**, a key intermediate in the synthesis of pharmaceuticals and other high-value chemical compounds. For researchers, scientists, and professionals in drug development, accurate structural elucidation is paramount. This document serves as a practical reference by comparing the spectroscopic characteristics of **5-Fluorosalicylaldehyde** with its parent compound, Salicylaldehyde, and a halogenated analogue, 5-Chlorosalicylaldehyde. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), are supported by detailed experimental protocols to aid in replication and verification.

## Comparative Spectral Data Overview

The following tables summarize the key quantitative spectral data for **5-Fluorosalicylaldehyde** and its selected alternatives. All NMR data is referenced to Tetramethylsilane (TMS) at 0 ppm.

### Table 1: <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>)

Compound	Aldehyde-H ( $\delta$ , ppm)	Hydroxyl-H ( $\delta$ , ppm)	Aromatic-H ( $\delta$ , ppm, Multiplicity, J in Hz)
5-Fluorosalicylaldehyde	9.85 (s, 1H)	10.89 (s, 1H)	7.21 (dd, 1H, J=9.0, 3.2), 7.14 (ddd, 1H, J=9.0, 7.5, 3.2), 6.96 (dd, 1H, J=9.0, 4.4)
Salicylaldehyde	9.88 (s, 1H)	11.00 (s, 1H)	7.55 (dd, 1H, J=7.6, 1.7), 7.45 (ddd, 1H, J=8.5, 7.3, 1.8), 6.98 (d, 1H, J=8.4), 6.90 (t, 1H, J=7.5)
5-Chlorosalicylaldehyde	9.83 (s, 1H)	10.95 (s, 1H)	7.50 (d, 1H, J=2.7), 7.44 (dd, 1H, J=8.8, 2.7), 6.95 (d, 1H, J=8.8)

**Table 2:  $^{13}\text{C}$  NMR Spectral Data ( $\text{CDCl}_3$ )**

Compound	C=O ( $\delta$ , ppm)	C-OH ( $\delta$ , ppm)	C-F/C-Cl ( $\delta$ , ppm)	C-CHO ( $\delta$ , ppm)	Aromatic C-H ( $\delta$ , ppm)
5-Fluorosalicylaldehyde	195.3	157.6 (d, J=2.2)	159.3 (d, J=243)	119.9 (d, J=7.5)	123.6 (d, J=23.5), 122.3 (d, J=7.5), 119.5 (d, J=23.5)
Salicylaldehyde	196.5	161.4	-	120.9	136.7, 133.7, 119.4, 117.7
5-Chlorosalicylaldehyde	195.1	159.9	125.1	122.1	136.3, 133.1, 119.2

**Table 3: Key IR Absorption Frequencies ( $\text{cm}^{-1}$ )**

Compound	$\nu(\text{O-H})$	$\nu(\text{C-H})$ aromatic	$\nu(\text{C=O})$ aldehyde	$\nu(\text{C=C})$ aromatic	$\nu(\text{C-F/C-Cl})$
5-Fluorosalicylaldehyde	~3200 (broad)	~3070	1665	1615, 1480	~1270
Salicylaldehyde	~3200 (broad)	~3050	1668	1620, 1490	-
5-Chlorosalicylaldehyde	~3180 (broad)	~3060	1660	1610, 1475	~820

**Table 4: Mass Spectrometry and UV-Visible Data**

Compound	Molecular Formula	Molecular Weight	Molecular Ion ( $\text{M}^{+\bullet}$ , $m/z$ )	Key Fragments ( $m/z$ )	$\lambda_{\text{max}}$ (nm, in EtOH)
5-Fluorosalicylaldehyde	$\text{C}_7\text{H}_5\text{FO}_2$	140.11	140	139, 111, 83	255, 330
Salicylaldehyde	$\text{C}_7\text{H}_6\text{O}_2$	122.12	122	121, 93, 65	255, 325 <sup>[1]</sup>
5-Chlorosalicylaldehyde	$\text{C}_7\text{H}_5\text{ClO}_2$	156.57	156/158	128, 99, 63	260, 340

## In-Depth Spectral Interpretation: 5-Fluorosalicylaldehyde

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum shows three distinct regions. A sharp singlet at 9.85 ppm is characteristic of the aldehyde proton (-CHO). A downfield singlet at 10.89 ppm corresponds to the phenolic hydroxyl proton (-OH); its significant downfield shift is due to

strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. The aromatic region (6.9-7.3 ppm) displays three signals corresponding to the three protons on the benzene ring. The fluorine atom at position 5 influences the splitting patterns of these protons through-bond coupling.

- $^{13}\text{C}$  NMR: The aldehyde carbon resonates significantly downfield at 195.3 ppm. The carbon bearing the fluorine (C5) shows a large coupling constant ( $J=243$  Hz), a characteristic feature of a direct C-F bond. Other carbons in the aromatic ring also exhibit smaller C-F coupling constants, which is invaluable for unambiguous signal assignment.
- $^{19}\text{F}$  NMR: The  $^{19}\text{F}$  NMR spectrum would show a single resonance for the fluorine atom. Its chemical shift is highly sensitive to the electronic environment, providing a unique fingerprint for the molecule.

## Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. A very broad absorption band centered around  $3200\text{ cm}^{-1}$  is indicative of the O-H stretching vibration, with the broadening caused by strong intramolecular hydrogen bonding.<sup>[2][3]</sup> The sharp, strong peak at  $1665\text{ cm}^{-1}$  is the characteristic C=O stretching frequency of the conjugated aldehyde.<sup>[2][3]</sup> The presence of the C-F bond is confirmed by a strong absorption around  $1270\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry shows a distinct molecular ion ( $\text{M}^{+\bullet}$ ) peak at an  $m/z$  of 140, which confirms the molecular weight of the compound.<sup>[4]</sup> A prominent fragment is observed at  $m/z$  139, corresponding to the loss of a hydrogen radical ( $[\text{M-H}]^+$ ), which is a common fragmentation pattern for aldehydes.<sup>[5][6]</sup>

## UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in ethanol exhibits two main absorption maxima. The band at 255 nm can be attributed to a  $\pi \rightarrow \pi^*$  transition within the aromatic system. The longer wavelength band at 330 nm is likely due to an  $n \rightarrow \pi^*$  transition associated with the carbonyl group, which is shifted to a longer wavelength (a bathochromic shift) due to conjugation with the benzene ring and the electronic influence of the substituents.

## Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for identifying an unknown sample, such as **5-Fluorosalicylaldehyde**, using a combination of spectroscopic techniques.

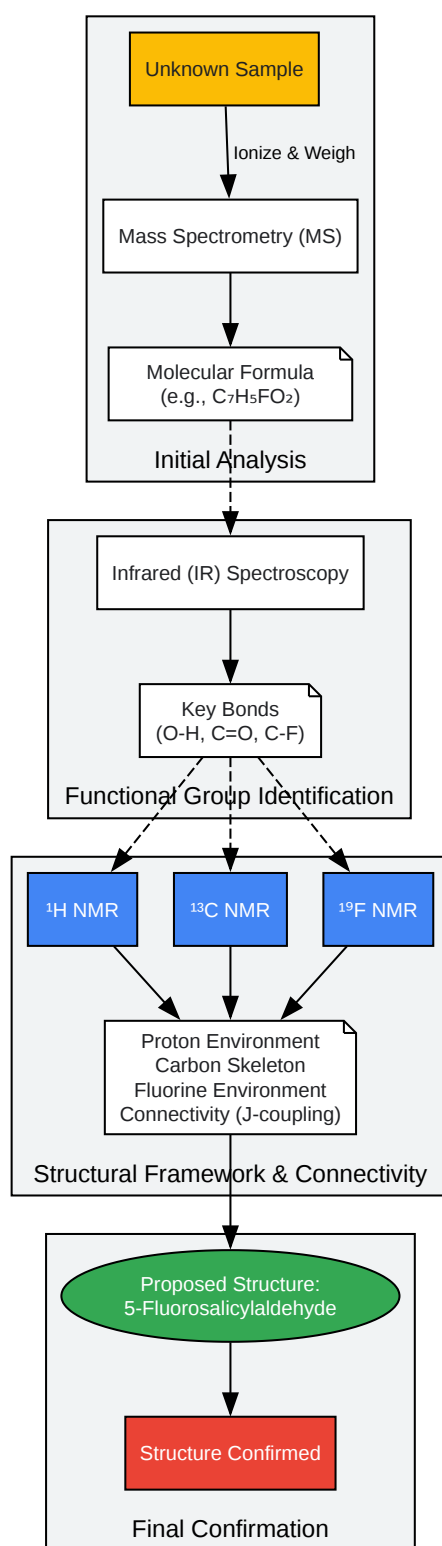


Figure 1. Spectroscopic Workflow for Structural Elucidation

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Caption: Logical workflow for the elucidation of **5-Fluorosalicylaldehyde** structure.

## Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented. Instrument-specific parameters may require optimization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).
- **Internal Standard:** Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (0 ppm).
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra on a 400 MHz (or higher) spectrometer. For  $^{13}\text{C}$  NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

### Fourier-Transform Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet):** Mix approximately 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder.
- **Pellet Formation:** Grind the mixture thoroughly in an agate mortar and press it into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty sample compartment should be recorded first.

### Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the analyte (e.g.,  $10^{-4}$  to  $10^{-5}$  M) in a UV-transparent solvent such as ethanol or methanol.
- **Baseline Correction:** Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

- Data Acquisition: Replace the blank with the sample solution in the cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for GC-MS analysis.
- Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
- Data Acquisition: Scan a range of mass-to-charge ( $m/z$ ) ratios (e.g., 20-300 amu) to detect the molecular ion and resulting fragment ions.

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